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Compound of Interest

Compound Name: Schisandrin A

Cat. No.: B1681556

This technical support center provides researchers, scientists, and drug development
professionals with practical guidance for overcoming the experimental challenges associated
with the low oral bioavailability of Schisandrin A.

Frequently Asked Questions (FAQS)

Q1: Why is the oral bioavailability of Schisandrin A typically low?

Schisandrin A, a primary bioactive lignan from Schisandra chinensis, demonstrates significant
therapeutic potential, including hepatoprotective, anti-inflammatory, and neuroprotective
effects.[1][2][3] However, its clinical application is hampered by poor oral bioavailability, which
has been measured to be as low as 15.56% in rats for the pure compound.[4] This is primarily
due to its poor aqueous solubility and extensive first-pass metabolism.[5][6][7]

Q2: What are the primary molecular mechanisms that limit Schisandrin A absorption?
The low bioavailability of Schisandrin A is attributed to two main physiological barriers:

» P-glycoprotein (P-gp) Efflux: Schisandrin A is a substrate of the P-glycoprotein (P-gp) efflux
pump in the intestinal wall.[1] P-gp is a transmembrane protein that actively transports
various compounds, including Schisandrin A, out of the intestinal cells and back into the
gastrointestinal lumen, thereby reducing its net absorption.[8][9][10]
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o CYP3A4-Mediated Metabolism: After absorption, Schisandrin A undergoes extensive first-
pass metabolism in the liver and intestines, primarily catalyzed by the Cytochrome P450 3A4
(CYP3A4) enzyme.[1][6][11] This metabolic process converts Schisandrin A into less active
metabolites before it can reach systemic circulation.[6] Interestingly, Schisandrin A and
other related lignans have also been shown to be inhibitors of CYP3A4, suggesting a
complex auto-inhibitory interaction.[11][12]

Q3: What are the main experimental strategies to improve the oral bioavailability of
Schisandrin A?

Researchers have successfully employed several strategies to enhance the oral bioavailability
of Schisandrin A. These can be broadly categorized as:

» Nanoformulations: Encapsulating Schisandrin A into nanocarriers can improve its solubility,
protect it from degradation and metabolism, and facilitate its transport across the intestinal
membrane.[13][14] Common approaches include Self-Microemulsifying Drug Delivery
Systems (SMEDDS), Solid Lipid Nanoparticles (SLNs), and Nanosuspensions.[5][15][16][17]

o Co-administration with Inhibitors: The concurrent use of P-gp and/or CYP3A4 inhibitors can
reduce efflux and first-pass metabolism, thereby increasing the amount of Schisandrin A
reaching systemic circulation.[18]

« Structural Modification: Altering the chemical structure of Schisandrin A to create prodrugs
or analogs with improved physicochemical properties is another potential, though more
complex, approach.

Q4: How exactly do nanoformulations enhance the bioavailability of Schisandrin A?
Nanoformulations improve bioavailability through several mechanisms:

 Increased Surface Area and Solubility: By reducing the particle size to the nanometer scale,
the total surface area for dissolution is dramatically increased, which enhances the
dissolution rate and apparent solubility of the poorly soluble Schisandrin A.[17][19]

e Protection from Metabolism: The lipid or polymeric matrix of nanopatrticles can shield the
encapsulated Schisandrin A from the harsh environment of the Gl tract and from metabolic
enzymes like CYP3A4.[15]
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e Bypassing P-gp Efflux: Nanoparticles can be absorbed through alternative pathways, such
as lymphatic transport, which helps to bypass the P-gp efflux pumps in the intestinal
epithelium.[20]

o Enhanced Permeability: The use of certain surfactants and lipids in nanoformulations can
fluidize the cell membrane, transiently opening tight junctions and enhancing the
permeability of the intestinal wall.

Q5: Can other compounds from the Schisandra fruit extract influence the bioavailability of
Schisandrin A?

Yes. Schisandra extracts contain numerous lignans, and some, like deoxyschizandrin and
schisandrin B, have been shown to inhibit P-glycoprotein.[8][10] This suggests that
administering a whole extract may lead to a higher bioavailability of Schisandrin A compared
to the pure compound, due to the synergistic inhibition of efflux pumps by other co-occurring
lighans.[4]

Troubleshooting Guide
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Problem Encountered

Potential Cause(s)

Suggested Solution(s) &
Next Steps

Low and inconsistent Cmax
and AUC values in

pharmacokinetic studies.

1. Poor dissolution of the
administered Schisandrin A
suspension.2. Significant first-
pass metabolism and P-gp
efflux.3. High inter-subject
variability in metabolic enzyme
(CYP3A4) and transporter (P-

gp) expression.

1. Formulation: Switch from a
simple suspension to an
enhanced formulation. See
Protocols 1, 2, or 3 for
preparing SMEDDS, SLNs, or
a nanosuspension.2.
Validation: Ensure your
analytical method (e.g., LC-
MS/MS) is validated for
accuracy and precision in
plasma.[4][21]3. Control: Use a
positive control with a known
bioavailability enhancer if

possible.

Prepared nanoformulation is
physically unstable (e.qg.,
particle aggregation, phase

separation).

1. Suboptimal ratio of oil,
surfactant, and co-surfactant
(for SMEDDS).2. Inappropriate
choice of solid lipid or
emulsifier (for SLNs).3.
Insufficient stabilizer
concentration (for
nanosuspensions).4.
Ineffective homogenization or

sonication parameters.

1. Re-optimize Formulation:
Systematically screen different
excipients and their
concentrations. Construct a
pseudo-ternary phase diagram
for SMEDDS to identify the
optimal microemulsion region.
[22][23]2. Characterize:
Measure particle size,
Polydispersity Index (PDI), and
Zeta Potential. A high absolute

Zeta Potential value (>
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In vitro dissolution is high, but
in vivo bioavailability remains

low.

1. Drug precipitation in the Gl
tract upon dilution of the
formulation.2. The formulation
fails to adequately protect the
drug from P-gp efflux or
CYP3A4 metabolism.3. Rapid
clearance of the drug from

circulation.

1. Supersaturation: Incorporate
precipitation inhibitors (e.qg.,
HPMC) into your formulation to
create a supersaturable
system (e.g., S-SMEDDS).
[20]2. Permeability Studies:
Use an in vitro model like
Caco-2 cells to assess the
formulation's ability to
overcome P-gp efflux.[8]3. Co-
administration: Consider co-
dosing with a known P-
gp/CYP3A4 inhibitor (e.q.,
ketoconazole) as a proof-of-
concept experiment to confirm

the metabolic barrier.

Experimental Protocols & Data
Quantitative Data Summary

The following table summarizes pharmacokinetic data from studies using different Schisandrin

A and Schisandrin B formulations.
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Relative
. . Cmax AUC . o
Formulation Subject Bioavailabil Reference
(ng/mL) (ng-h/imL) )
ity (%)
Schisandrin A
(Pure 100%
Rat ~60 ~285 ) [4]
Compound, (Baseline)
10 mg/kg)
Schisandrin A
in S. ~260% -
_ _ Rat ~80 - 150 ~740 - 1180 [4]
chinensis 414%
Extract
Schisandrin
_ 100%
in Wurenchun  Human ) [5]
(Baseline)
Capsules
Schisandrin
in Wurenchun  Human 292.2% [5]
SEDDS
Schisandrin B
(Pure 19.3%
Male Rat [24]
Compound, (Absolute)
10 mg/kg)
Schisandrin B
(Pure 55.0%
Female Rat [24]
Compound, (Absolute)
10 mg/kg)

Note: AUC and Cmax values are approximated from published data. Direct comparison should

be done cautiously due to differing experimental conditions.

Protocol 1: Preparation of a Schisandrin A Self-
Microemulsifying Drug Delivery System (SMEDDS)
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This protocol describes the formulation of a liquid SMEDDS to improve the solubility and oral
absorption of Schisandrin A.

1. Materials & Equipment:

e Schisandrin A powder

o Oil phase (e.g., Castor oil, Oleic acid)

o Surfactant (e.g., Labrasol®, Cremophor® EL)

o Co-surfactant/Co-solvent (e.g., Transcutol® HP)
e Magnetic stirrer, vortex mixer, water bath

o Particle size analyzer

2. Methodology:

e Screening of Excipients: Determine the solubility of Schisandrin A in various oils,
surfactants, and co-surfactants. Select the components that show the highest solubility for
the drug.

o Constructing Pseudo-Ternary Phase Diagram:

o Prepare various mixtures of the selected surfactant and co-surfactant (S/CoS mix) at
different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

o For each S/CoS mix ratio, blend it with the selected oil at various weight ratios (e.g., from
9:1t0 1:9).

o To each oil and S/CoS mixture, add a specific volume of water (or 0.1 N HCI) dropwise
while gently stirring.

o Visually observe the mixture for clarity and phase separation to identify the boundaries of
the microemulsion region. Plot these points on a ternary phase diagram.

e Preparation of Schisandrin A-loaded SMEDDS:
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o Select an optimized ratio of oil, surfactant, and co-surfactant from the stable
microemulsion region of the phase diagram.

o Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass
vial.

o Heat the mixture in a water bath at 40°C to ensure homogeneity.

o Add the pre-weighed Schisandrin A to the mixture and vortex until the drug is completely
dissolved, forming a clear, homogenous liquid.

e Characterization:

o Emulsification Study: Add 1 mL of the prepared SMEDDS to 100 mL of water or simulated
gastric fluid with gentle agitation.

o Droplet Size Analysis: Measure the globule size, PDI, and zeta potential of the resulting
microemulsion using a dynamic light scattering (DLS) instrument. An ideal SMEDDS will
form droplets <100 nm.[25]

Protocol 2: Preparation of Schisandrin A Solid Lipid
Nanoparticles (SLNs)

This protocol uses the melt emulsification and ultrasonication method to produce SLNSs.

1. Materials & Equipment:

Schisandrin A powder

Solid lipid (e.g., Glyceryl monostearate, Precirol® ATO 5)

Surfactant/Stabilizer (e.g., Poloxamer 188, Tween® 80)

Water bath, high-shear homogenizer, probe sonicator

Particle size analyzer, centrifuge

N

. Methodology:
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e Preparation of Lipid Phase:

o Melt the solid lipid by heating it 5-10°C above its melting point in a water bath.[26]

o Add Schisandrin A to the molten lipid and stir until a clear, uniform solution is obtained.
o Preparation of Aqueous Phase:

o Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid
phase.

e Emulsification:

o Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g.,
10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion.[26]

e Homogenization/Sonication:

o Immediately subject the hot pre-emulsion to high-energy dispersion using a probe
sonicator or a high-pressure homogenizer.[27] (e.g., 500-1500 bar for 3-5 cycles). This
step is critical for reducing the droplet size to the nanometer range.

e Nanoparticle Formation:

o Cool the resulting nanoemulsion in an ice bath or at room temperature. The solidification
of the lipid droplets leads to the formation of SLNSs.

e Characterization:
o Measure particle size, PDI, and zeta potential.

o Determine the Entrapment Efficiency (EE%) by separating the free drug from the SLNs
(e.g., by ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 3: Preparation of a Schisandrin A
Nanosuspension

This protocol details the antisolvent precipitation method for preparing a nanosuspension.
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. Materials & Equipment:
Schisandrin A powder
A water-miscible organic solvent (e.g., DMSO, Transcutol HP)[28][29]
An aqueous antisolvent (deionized water)
Stabilizers (e.g., a polymer like PVP K12 and a surfactant like SLS)[29]
Magnetic stirrer, syringe pump (optional, for controlled addition)
Particle size analyzer

. Methodology:

Prepare the Solvent Phase: Dissolve Schisandrin A in the selected organic solvent to
create a concentrated drug solution.

Prepare the Antisolvent Phase: Dissolve the chosen stabilizers (polymer and/or surfactant) in
the aqueous antisolvent.

Precipitation:

o Place the antisolvent phase on a magnetic stirrer and stir at a constant, high speed (e.qg.,
750 rpm).[29]

o Rapidly inject the solvent phase (drug solution) into the stirring antisolvent phase.[29] The
rapid change in solvent polarity causes the drug to precipitate out as nanoparticles. The
stabilizers adsorb onto the particle surface, preventing aggregation.

Solvent Removal (if necessary): If the organic solvent is not biocompatible for the intended
application, it can be removed by methods such as evaporation under reduced pressure or
dialysis.

Characterization:
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o Measure particle size, PDI, and zeta potential to confirm the formation of a stable

nanosuspension.

o Assess the drug content and check for any changes in the crystalline state of the drug

using techniques like DSC or XRD.

Visualizations
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Caption: Diagram illustrating the main physiological barriers, including poor solubility, P-
glycoprotein (P-gp) efflux, and first-pass metabolism by CYP3A4 in the liver, that contribute to
the low oral bioavailability of Schisandrin A.
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Caption: A stepwise experimental workflow for the rational design and evaluation of an
enhanced oral formulation for Schisandrin A, from initial strategy selection through in vivo
pharmacokinetic analysis.
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Caption: A decision-tree diagram to guide researchers in troubleshooting and selecting an
appropriate strategy when encountering low oral bioavailability with Schisandrin A in their
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experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Areview: Pharmacology and pharmacokinetics of Schisandrin A - PubMed
[pubmed.ncbi.nim.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. Schisandrol A, the Major Active Constitute in Schisandra chinensis: A Review of Its
Preparation, Biological Activities, and Pharmacokinetics Analysis - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a
Validated LC-MS/MS Method - PMC [pmc.ncbi.nim.nih.gov]

5. researchgate.net [researchgate.net]

6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics,
pharmacological mechanisms, and future prospects in disease prevention and treatment -
PMC [pmc.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Effects of Schisandra lignans on P-glycoprotein-mediated drug efflux in human intestinal
Caco-2 - PubMed [pubmed.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]
10. Schisandrin B--a novel inhibitor of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
11. researchgate.net [researchgate.net]

12. Inhibition of cytochrome P450 3A4 activity by schisandrol A and gomisin A isolated from
Fructus Schisandrae chinensis - PubMed [pubmed.ncbi.nim.nih.gov]

13. Nanoformulations to Enhance the Bioavailability and Physiological Functions of
Polyphenols - PMC [pmc.ncbi.nim.nih.gov]

14. Nanoformulations to Enhance the Bioavailability and Physiological Functions of
Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b1681556?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35384105/
https://pubmed.ncbi.nlm.nih.gov/35384105/
https://www.medchemexpress.com/Schisandrin.html
https://pubmed.ncbi.nlm.nih.gov/38716620/
https://pubmed.ncbi.nlm.nih.gov/38716620/
https://pubmed.ncbi.nlm.nih.gov/38716620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6017025/
https://www.researchgate.net/publication/46303592_Enhanced_oral_bioavailability_of_Wurenchun_Fructus_Schisandrae_Chinensis_Extracts_by_self-emulsifying_drug_delivery_systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984061/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11984061/
https://www.researchgate.net/publication/373599492_A_comprehensive_review_on_Schisandrin_and_its_pharmacological_features
https://pubmed.ncbi.nlm.nih.gov/17566147/
https://pubmed.ncbi.nlm.nih.gov/17566147/
https://www.researchgate.net/publication/373201236_Effects_of_schisandra_lignans_on_the_absorption_of_protopanaxadiol-type_ginsenosides_mediated_by_P-glycoprotein_and_protopanaxatriol-type_ginsenosides_mediated_by_CYP3A4
https://pubmed.ncbi.nlm.nih.gov/16084496/
https://www.researchgate.net/publication/44579222_Inhibitory_effects_of_schisandrin_A_and_schisandrin_B_on_CYP3A_activity
https://pubmed.ncbi.nlm.nih.gov/20089387/
https://pubmed.ncbi.nlm.nih.gov/20089387/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587200/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587200/
https://pubmed.ncbi.nlm.nih.gov/33050462/
https://pubmed.ncbi.nlm.nih.gov/33050462/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

15. mdpi.com [mdpi.com]
16. researchgate.net [researchgate.net]
17. Improving bioavailability — Nanoform small is powerful [nanoform.com]

18. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC
[pmc.ncbi.nlm.nih.gov]

19. Nanosuspension: An approach to enhance solubility of drugs - PMC
[pmc.ncbi.nlm.nih.gov]

20. Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin,
and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-
MS - PubMed [pubmed.ncbi.nim.nih.gov]

22. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative
Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed
[pubmed.ncbi.nim.nih.gov]

23. scielo.isciii.es [scielo.isciii.es]

24. Pharmacokinetics and tissue distribution study of schisandrin B in rats by ultra-fast liquid
chromatography with tandem... [ouci.dntb.gov.ua]

25. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative
Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC
[pmc.ncbi.nlm.nih.gov]

26. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug
Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC
[pmc.ncbi.nlm.nih.gov]

27. japsonline.com [japsonline.com]

28. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New
Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC
[pmc.ncbi.nlm.nih.gov]

29. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Technical Support Center: Overcoming Low Oral
Bioavailability of Schisandrin A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681556#0overcoming-the-low-oral-bioavailability-of-
schisandrin-a-in-experiments]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://www.mdpi.com/2304-8158/14/6/973
https://www.researchgate.net/publication/290485127_Various_techniques_for_preparation_of_nanosuspension_-_a_review
https://nanoform.com/en/improving-bioavailability/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2919492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3217698/
https://pubmed.ncbi.nlm.nih.gov/24670091/
https://pubmed.ncbi.nlm.nih.gov/24670091/
https://pubmed.ncbi.nlm.nih.gov/23303577/
https://pubmed.ncbi.nlm.nih.gov/23303577/
https://pubmed.ncbi.nlm.nih.gov/23303577/
https://pubmed.ncbi.nlm.nih.gov/25652729/
https://pubmed.ncbi.nlm.nih.gov/25652729/
https://pubmed.ncbi.nlm.nih.gov/25652729/
https://scielo.isciii.es/pdf/ars/v57n3/revision.pdf
https://ouci.dntb.gov.ua/en/works/lxgvmwL4/
https://ouci.dntb.gov.ua/en/works/lxgvmwL4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4674636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4674636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4674636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587569/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587569/
https://japsonline.com/admin/php/uploads/3157_pdf.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9191222/
https://www.mdpi.com/1999-4923/11/12/688
https://www.benchchem.com/product/b1681556#overcoming-the-low-oral-bioavailability-of-schisandrin-a-in-experiments
https://www.benchchem.com/product/b1681556#overcoming-the-low-oral-bioavailability-of-schisandrin-a-in-experiments
https://www.benchchem.com/product/b1681556#overcoming-the-low-oral-bioavailability-of-schisandrin-a-in-experiments
https://www.benchchem.com/product/b1681556#overcoming-the-low-oral-bioavailability-of-schisandrin-a-in-experiments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681556?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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